Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H10FNO4 and a molecular weight of 239.20 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylate group, with a 3-fluoro-4-nitrophenyl substituent. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate typically involves the reaction of 2-(3-fluoro-4-nitrophenyl)acetic acid methyl ester with 1,2-dibromoethane in the presence of a base . The reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Base: Sodium hydride (NaH)
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: SnCl2, NaOAc, THF
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: Conversion of the nitro group to an amino group
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-chloro-4-nitrophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-bromo-4-nitrophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-iodo-4-nitrophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability and can influence its biological activity, making it a valuable compound in research and development .
Properties
CAS No. |
824937-42-0 |
---|---|
Molecular Formula |
C11H10FNO4 |
Molecular Weight |
239.20 g/mol |
IUPAC Name |
methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H10FNO4/c1-17-10(14)11(4-5-11)7-2-3-9(13(15)16)8(12)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
QPXHPCCBQOLPHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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